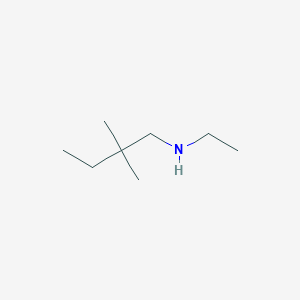

(2,2-Dimethylbutyl)(ethyl)amine

Description

Contextualization of Secondary Aliphatic Amines in Organic Synthesis and Industrial Applications

Secondary aliphatic amines are a crucial class of organic compounds with wide-ranging importance. wikipedia.org In organic synthesis, they serve as versatile building blocks and intermediates. evitachem.com Their nucleophilic nature allows them to participate in a variety of reactions, including alkylation, acylation, and the formation of enamines. utexas.eduyoutube.com Reductive amination of aldehydes and ketones is a common and efficient method for their synthesis. acs.org

Industrially, aliphatic amines find application in diverse sectors. They are utilized in the production of pharmaceuticals, agrochemicals, dyes, and polymers. chemicals.co.ukrawsource.com For instance, about 42% of drugs are either synthesized from amines or contain amine functional groups. chemicals.co.uk They also play a role in gas treatment processes, where they are used to remove impurities like carbon dioxide and hydrogen sulfide (B99878) from natural gas streams. chemicals.co.ukrawsource.com The specific properties of each amine, dictated by its structure, determine its suitability for a particular application.

Academic Significance and Research Gaps Pertaining to (2,2-Dimethylbutyl)(ethyl)amine

The academic significance of this compound lies primarily in the study of sterically hindered amines. The bulky 2,2-dimethylbutyl group can influence the amine's reactivity, basicity, and nucleophilicity in predictable and sometimes unexpected ways. enamine.net Research on such sterically hindered amines contributes to a deeper understanding of reaction mechanisms and can lead to the development of selective catalysts and reagents. researchgate.nettandfonline.com

Despite the general importance of sterically hindered amines, a specific and detailed body of research focused solely on this compound appears to be limited. While it is available from some chemical suppliers for laboratory use, extensive studies on its synthesis, reactivity, and potential applications are not widely published. cymitquimica.com This represents a significant research gap. Further investigation could uncover unique properties and potential uses for this compound, particularly in areas where steric bulk is a desirable feature, such as in the synthesis of specialized polymers or as a non-nucleophilic base.

Methodological Framework for Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would necessitate a multi-faceted approach encompassing its synthesis, characterization, and reactivity profiling.

Synthesis: Standard synthetic routes to secondary amines, such as the alkylation of a primary amine (ethylamine with a 2,2-dimethylbutyl halide) or reductive amination (reacting 2,2-dimethylpropanal with ethylamine), would be primary methods to investigate for optimal production of this compound. acs.orgdocbrown.info Detailed studies would involve optimizing reaction conditions, including solvent, temperature, and catalyst, to maximize yield and purity.

Characterization: A full characterization of the synthesized this compound would be essential. This would involve a suite of analytical techniques to confirm its structure and purity.

Reactivity Studies: Systematic investigation of the reactivity of this compound would be crucial. This would involve studying its behavior in fundamental organic reactions, such as its basicity (pKa measurement), nucleophilicity in substitution reactions, and its potential as a ligand in organometallic chemistry. Comparing its reactivity to less hindered secondary amines would provide valuable insights into the steric effects of the 2,2-dimethylbutyl group.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,2-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-5-8(3,4)7-9-6-2/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRBPFHRQPLPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 2,2 Dimethylbutyl Ethyl Amine

Fundamental Acid-Base Properties and Proton Transfer Equilibria of (2,2-Dimethylbutyl)(ethyl)amine

The acid-base characteristics of this compound are centered around the lone pair of electrons on the nitrogen atom. This lone pair renders the amine basic, allowing it to accept a proton from an acid. The equilibrium for this proton transfer can be represented as follows:

(CH₃)₃CCH₂CH₂(NH)CH₂CH₃ + H₃O⁺ ⇌ (CH₃)₃CCH₂CH₂(NH₂⁺)CH₂CH₃ + H₂O

| Property | Value |

| Predicted Basicity | More basic than primary amines, less sterically hindered secondary amines. |

| Key Influencing Factors | Inductive effect of alkyl groups, steric hindrance. |

Nucleophilic Reactivity of the Nitrogen Center in this compound

The lone pair on the nitrogen atom not only determines the basicity of this compound but also makes it a potent nucleophile. chemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The nucleophilicity of this amine is influenced by both electronic and steric factors. The electron-donating alkyl groups enhance the nucleophilicity of the nitrogen, while the bulky 2,2-dimethylbutyl group can sterically hinder its approach to an electrophilic center. masterorganicchemistry.com

Acylation and Sulfonylation Reactions Involving this compound

This compound is expected to readily undergo acylation reactions with acyl chlorides and acid anhydrides to form the corresponding N,N-disubstituted amides. chemguide.co.uklibretexts.org For instance, the reaction with acetyl chloride would yield N-(2,2-Dimethylbutyl)-N-ethylacetamide.

(CH₃)₃CCH₂CH₂(NH)CH₂CH₃ + CH₃COCl → (CH₃)₃CCH₂CH₂(N(COCH₃))CH₂CH₃ + HCl

Similarly, sulfonylation with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to neutralize the HCl produced, would result in the formation of a sulfonamide. These reactions are typically rapid and exothermic.

Electrophilic Addition Reactions with this compound

As a nucleophile, this compound can participate in electrophilic addition reactions, particularly with activated alkenes in a process known as aza-Michael addition. nih.gov In this type of reaction, the amine adds across a carbon-carbon double bond that is conjugated to an electron-withdrawing group, such as a carbonyl or nitro group. The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the activated alkene. nih.gov The steric bulk of the 2,2-dimethylbutyl group might slow down the rate of this reaction compared to less hindered secondary amines.

Reactivity of the Alkyl Substituents in this compound

While the primary site of reactivity in this compound is the nitrogen atom, the C-H bonds of the alkyl substituents can also undergo chemical transformations, albeit under more forcing conditions.

C-H Activation Studies of the Alkyl Chains in this compound

The direct functionalization of unactivated C-H bonds is a significant area of chemical research. researchgate.netrsc.org For this compound, the various C-H bonds present in the ethyl and 2,2-dimethylbutyl groups could theoretically be targeted for activation. This typically requires the use of transition metal catalysts or strong oxidants. rsc.org The selective activation of a specific C-H bond in the presence of others is a major challenge and would depend on the reaction conditions and the catalyst used. For instance, α-C–H functionalization of the ethyl group could be achieved through the formation of an enamine or a related intermediate. researchgate.net

This section delves into the chemical behavior of this compound, exploring its transformations under various conditions. The reactivity of its secondary amine functional group is the central focus, with discussions on its oxidation and reduction, dehydrogenation, thermal and photochemical stability, and the kinetics and thermodynamics of its reactions.

Oxidative Transformations of the Amine Functionality

The oxidation of secondary amines like this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. A common reagent used for the oxidation of amines is potassium permanganate (B83412) (KMnO4). When secondary amines are treated with neutral potassium permanganate, they can undergo oxidative hydrolysis to yield aldehydes or ketones. quora.comquora.com In the case of this compound, oxidation could theoretically lead to the formation of acetaldehyde (B116499) and 2,2-dimethylbutanal (B1614802).

Another potential outcome of the oxidation of secondary amines is the formation of tetraalkylhydrazines. doubtnut.com For this compound, this would result in 1,2-bis(2,2-dimethylbutyl)-1,2-diethylhydrazine. The reaction with permanganate can be complex, and in some cases, the formation of azines from the intermediate imines has been observed, particularly with benzophenone (B1666685) imine. acs.org

The proposed oxidative transformations are summarized in the table below.

| Oxidizing Agent | Proposed Product(s) | General Observation |

| Neutral KMnO4 | Acetaldehyde and 2,2-dimethylbutanal | Leads to aldehydes or ketones depending on the alkyl groups. quora.com |

| KMnO4 | 1,2-bis(2,2-dimethylbutyl)-1,2-diethylhydrazine | Formation of tetraalkyl hydrazine (B178648) has been reported for secondary amines. doubtnut.com |

Dehydrogenation Studies of this compound

The dehydrogenation of secondary amines is a significant transformation that typically yields imines. hawaii.edu This reaction can be achieved using various catalytic systems. For instance, iridium pincer complexes have been shown to effectively catalyze the transfer dehydrogenation of secondary amines to imines. hawaii.edu The regioselectivity of this reaction in aliphatic amines is largely governed by steric factors. hawaii.edu

Visible-light-mediated catalysis presents another mild and efficient method for the dehydrogenation of secondary amines. rsc.org This process often demonstrates a broad substrate scope and avoids the need for harsh reaction conditions. rsc.org The mechanism is thought to involve the formation of an amine radical cation.

For this compound, dehydrogenation would be expected to yield N-ethyl-2,2-dimethylbutan-1-imine. The steric bulk of the 2,2-dimethylbutyl group would likely influence the reaction rate and regioselectivity if other abstractable protons were available.

| Dehydrogenation Method | Catalyst/Conditions | Expected Product |

| Catalytic Transfer Dehydrogenation | Iridium PCP Pincer Complex | N-ethyl-2,2-dimethylbutan-1-imine |

| Photoredox Catalysis | Visible Light, Photocatalyst | N-ethyl-2,2-dimethylbutan-1-imine |

Thermal Stability and Degradation Pathways of this compound

The thermal stability of amines is a critical factor in their application, particularly in processes that involve elevated temperatures, such as CO2 capture. uky.edu Generally, for non-cyclic aliphatic amines, the decomposition energy decreases in the order of primary > secondary > tertiary. aidic.it This suggests that secondary amines like this compound may exhibit moderate thermal stability compared to their primary and tertiary counterparts.

The presence of CO2 can significantly accelerate the thermal degradation of amines. nih.gov The degradation process often involves polymerization reactions initiated by the formation of carbamates. nih.gov For a secondary amine like this compound, thermal degradation in the presence of CO2 could potentially lead to the formation of ureas and other complex products. The steric hindrance provided by the 2,2-dimethylbutyl group might play a role in the degradation rate. uky.edu

The table below presents a qualitative comparison of the thermal stability of different amine classes.

| Amine Class | General Thermal Stability Trend (in absence of other factors) |

| Primary Amines | Generally more stable than secondary amines. aidic.it |

| Secondary Amines | Intermediate stability. |

| Tertiary Amines | Generally less stable than primary and secondary amines in terms of decomposition energy. aidic.it However, they are more stable in the context of CO2 capture as they do not readily form carbamates. acs.org |

Photochemical Reactivity and Light-Induced Transformations of this compound

Aliphatic amines can undergo various transformations upon exposure to light. UV irradiation of aliphatic amines can lead to the formation of free radicals, such as aminyl radicals and α-aminoalkyl radicals. nih.govacs.org The specific radical formed can depend on the structure of the amine and the reaction conditions. For secondary amines, racemization has been observed under UV irradiation in the presence of a thiol, proceeding through a reversible generation of a prochiral α-aminoalkyl radical. nih.gov

Visible light photoredox catalysis has also emerged as a powerful tool for initiating reactions of amines. nih.gov This method involves the one-electron oxidation of the amine to form a highly reactive amine radical cation. nih.gov These radical cations can then undergo further reactions, such as conversion to an iminium ion, which can be trapped by nucleophiles. nih.gov

For this compound, photochemical reactions would likely proceed via the formation of the corresponding aminyl radical or α-aminoalkyl radicals at either the ethyl or the 2,2-dimethylbutyl group. The bulky 2,2-dimethylbutyl group might influence the site of radical formation.

| Photochemical Condition | Intermediate Species | Potential Subsequent Reaction |

| UV Irradiation | Aminyl radical, α-aminoalkyl radical | Radical coupling, disproportionation |

| Visible Light Photoredox Catalysis | Amine radical cation | Formation of iminium ion, reaction with nucleophiles |

Kinetic and Thermodynamic Investigations of Reactions Involving this compound

The kinetics of reactions involving secondary amines have been studied in various contexts. For instance, the reaction of secondary amines with carbon dioxide is a key process in CO2 capture technologies. researchgate.net The reaction rate is influenced by the amine concentration and temperature. researchgate.net Generally, the reaction of CO2 with primary amines is faster than with secondary amines. researchgate.net

The steric hindrance around the nitrogen atom can significantly impact reaction rates. In nucleophilic substitution reactions (SN2), bulky substituents on the amine can hinder the approach of the nucleophile, slowing down the reaction rate. wikipedia.org For this compound, the sterically demanding 2,2-dimethylbutyl group would be expected to have a pronounced effect on the kinetics of its reactions, particularly those where the amine acts as a nucleophile.

In terms of thermodynamics, the basicity of the amine is a key parameter. The ethyl and 2,2-dimethylbutyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the amine basic. The bulky 2,2-dimethylbutyl group might slightly decrease the basicity in aqueous solution due to steric hindrance to solvation of the protonated amine.

The table below summarizes general kinetic factors for reactions involving secondary amines.

| Reaction Type | General Kinetic Observations for Secondary Amines | Influence of Steric Hindrance |

| Reaction with CO2 | Generally slower than primary amines. researchgate.net | Increased steric hindrance can decrease the reaction rate. |

| Nucleophilic Substitution (as nucleophile) | Rate is dependent on substrate and nucleophile concentration (SN2). wikipedia.org | Significant steric hindrance, as in this compound, would be expected to decrease the rate of SN2 reactions. |

Advanced Spectroscopic and Analytical Methodologies for 2,2 Dimethylbutyl Ethyl Amine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (2,2-Dimethylbutyl)(ethyl)amine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis and Chemical Shift Assignments

Multi-nuclear NMR experiments provide a complete picture of the carbon and proton framework of this compound, as well as direct observation of the nitrogen atom. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of chemically non-equivalent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. The neopentyl group (2,2-dimethylbutyl) will show a singlet for the methylene protons adjacent to the nitrogen, as there are no protons on the neighboring quaternary carbon. The nine protons of the three equivalent methyl groups of the tert-butyl moiety will appear as a sharp singlet. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. Due to the molecule's asymmetry, all carbon atoms are chemically non-equivalent. The carbon atoms closer to the electronegative nitrogen atom will be deshielded and appear at a higher chemical shift (downfield). The quaternary carbon of the tert-butyl group is also a characteristic feature.

¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom. For a secondary aliphatic amine like this compound, the ¹⁵N chemical shift is expected in a characteristic range, which can be sensitive to solvent and pH.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~2.5 - 2.7 | Quartet | 2H | -N-CH₂ -CH₃ |

| ¹H | ~2.3 - 2.5 | Singlet | 2H | -N-CH₂ -C(CH₃)₃ |

| ¹H | ~1.0 - 1.2 | Triplet | 3H | -N-CH₂-CH₃ |

| ¹H | ~0.9 | Singlet | 9H | -C(CH₃ )₃ |

| ¹³C | ~55 - 60 | - | - | -N-CH₂ -C(CH₃)₃ |

| ¹³C | ~45 - 50 | - | - | -N-CH₂ -CH₃ |

| ¹³C | ~30 - 35 | - | - | -C (CH₃)₃ |

| ¹³C | ~25 - 30 | - | - | -C(CH₃ )₃ |

| ¹³C | ~15 - 20 | - | - | -N-CH₂-CH₃ |

| ¹⁵N | ~-300 to -350 | - | - | >N -H |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. The N-H proton signal in ¹H NMR may be broad and its chemical shift variable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the quartet of the ethyl methylene group and the triplet of the ethyl methyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. caspre.ca This experiment would show correlations between the predicted ¹H signals and their corresponding ¹³C signals, for instance, linking the proton quartet at ~2.5-2.7 ppm to the carbon signal at ~45-50 ppm. caspre.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. In a molecule like this compound, NOESY could provide insights into the preferred conformations by showing correlations between protons that are close in space, such as between the protons of the ethyl group and the neopentyl group.

Dynamic NMR Studies for Conformational Exchange in this compound

This compound possesses several single bonds around which rotation can occur, leading to different conformational isomers. Dynamic NMR (DNMR) techniques can be used to study the rates of these conformational exchange processes. At room temperature, these rotations are typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow down these rotations enough to observe separate signals for the different conformers. The coalescence of these signals as the temperature is raised can be analyzed to determine the energy barriers for rotation around the C-N and C-C bonds. Such studies provide valuable information on the molecule's flexibility and the steric hindrance imposed by the bulky 2,2-dimethylbutyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of this compound

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. nmrdb.org These techniques are complementary and are used to identify the functional groups present in a molecule. yeschat.ai

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound will exhibit characteristic absorption or scattering bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: The stretching vibration of the N-H bond in a secondary amine typically appears as a weak to medium intensity band in the IR spectrum in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected in the 1550-1650 cm⁻¹ region of the IR spectrum.

C-H Vibrations: The stretching vibrations of the aliphatic C-H bonds will result in strong absorptions in the IR spectrum between 2850 cm⁻¹ and 2960 cm⁻¹. The bending vibrations of the CH₂ and CH₃ groups will appear in the 1365-1470 cm⁻¹ range.

C-N Vibrations: The C-N stretching vibration for an aliphatic amine is typically found in the 1000-1250 cm⁻¹ region of the IR spectrum.

C-C Skeletal Vibrations: The fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹) will contain a complex pattern of signals corresponding to various C-C stretching and bending vibrations, which are unique to the molecule.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy | Intensity |

| N-H Stretch | 3300 - 3500 | IR | Weak-Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman | Strong |

| N-H Bend | 1550 - 1650 | IR | Medium |

| CH₂ and CH₃ Bend | 1365 - 1470 | IR | Medium |

| C-N Stretch | 1000 - 1250 | IR | Medium |

Conformational Analysis via Vibrational Fingerprinting

The vibrational spectrum of a molecule, particularly in the fingerprint region (400-1500 cm⁻¹), is highly sensitive to its precise three-dimensional structure. Different conformers of this compound will have slightly different vibrational frequencies. By performing temperature-dependent IR or Raman studies, it may be possible to observe changes in the vibrational spectrum that correspond to shifts in the equilibrium between different conformers. Computational chemistry can be used to predict the vibrational spectra of different possible conformers, and these theoretical spectra can then be compared with experimental data to identify the conformers present in the sample and their relative populations. This approach, known as vibrational fingerprinting, can provide valuable insights into the conformational landscape of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathways of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, a wealth of structural information can be obtained.

High-resolution mass spectrometry provides the precise molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₁₉N), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high accuracy. This experimental value is then compared to the theoretical mass to confirm the elemental composition.

Table 1: Theoretical and Expected HRMS Data for Protonated this compound

| Species | Formula | Theoretical m/z |

| [M+H]⁺ | C₈H₂₀N⁺ | 130.1596 |

Note: This table represents theoretical data. Actual experimental values may vary slightly.

The high mass accuracy of HRMS, typically within a few parts per million (ppm), allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule. nih.gov In an MS/MS experiment, the protonated molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions, providing a "fingerprint" of the molecule's structure.

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. jove.com For this compound, two primary α-cleavage pathways are expected:

Loss of a propyl radical from the 2,2-dimethylbutyl group.

Loss of a methyl radical from the ethyl group.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Fragment m/z | Neutral Loss |

| 130.16 | [M+H - C₃H₇]⁺ | [CH₃CH₂NHCH₂(CH₃)₂C]⁺ | 88.08 | Propyl radical |

| 130.16 | [M+H - CH₃]⁺ | [CH₃CHNHCH₂(CH₃)₂C(CH₃)]⁺ | 114.13 | Methyl radical |

Note: This table is based on predicted fragmentation patterns for secondary amines.

The relative abundance of these fragment ions provides insight into the stability of the resulting carbocations and the lability of the corresponding bonds.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of this compound samples and for detecting it at trace levels in complex mixtures. nih.gov

For GC-MS analysis, the sample is first vaporized and introduced into a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Due to the polar nature of amines, which can lead to peak tailing on standard columns, specialized columns with basic deactivation are often employed to achieve sharp, symmetrical peaks. labrulez.com Alternatively, derivatization of the amine with reagents like pentafluorobenzoyl chloride can improve its chromatographic behavior and detection sensitivity. nih.gov

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. By comparing the retention time and the mass spectrum to that of a known standard, the presence and purity of this compound can be confirmed.

Table 3: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Note: These parameters are illustrative and may require optimization for specific applications.

X-ray Crystallography for Solid-State Structural Determination of this compound Salts or Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While this compound is a liquid at room temperature, it can be converted into a crystalline salt, for example, by reaction with an acid like hydrochloric acid to form (2,2-Dimethylbutyl)(ethyl)ammonium chloride.

Table 4: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes, as no crystal structure for a salt of this compound is currently available in the public domain.

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination of Chiral this compound Derivatives

If this compound were to be derivatized with a chiral reagent, or if a chiral center were present in a more complex molecule containing this moiety, chiroptical spectroscopic methods such as Circular Dichroism (CD) spectroscopy would be crucial for determining the enantiomeric excess (% ee). utexas.edu

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be quantified.

For amines, derivatization with a chromophoric chiral derivatizing agent can be employed to induce a CD signal that is readily measurable. rsc.orgrsc.org

Table 5: Hypothetical CD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 350 | +1.2 x 10⁴ |

| 280 | -0.8 x 10⁴ |

Note: This table contains hypothetical data to illustrate the principle of CD spectroscopy for a chiral derivative.

Theoretical and Computational Studies of 2,2 Dimethylbutyl Ethyl Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of (2,2-Dimethylbutyl)(ethyl)amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy. wikipedia.org

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all the ground-state properties of a system. nih.gov DFT calculations can reliably predict molecular geometries, which often show close agreement with experimental data from techniques like X-ray diffraction. nih.gov

For this compound, DFT calculations can determine key properties such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a particularly important parameter as it indicates the molecule's chemical reactivity and stability. researchgate.net The MEP map reveals regions of high and low electron density, which are crucial for understanding intermolecular interactions. researchgate.net

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Total Energy | Data not available | Hartrees |

Ab Initio Methods for High-Accuracy Calculations on this compound

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC) theory, aim for high accuracy in predicting molecular properties. wikipedia.orgnih.gov

High-accuracy extrapolated ab initio thermochemistry (HEAT) is an example of a sophisticated theoretical model that provides very accurate thermochemical data. elte.hu While computationally expensive, these methods can yield precise values for properties like enthalpies of formation. elte.hu For a molecule like this compound, high-accuracy ab initio calculations could provide benchmark data for its energetic properties.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For a flexible molecule like this compound, with its rotatable ethyl and 2,2-dimethylbutyl groups, a multitude of conformations are possible.

Molecular Dynamics Simulations of this compound in Solvated and Condensed Phases

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time. This allows for the investigation of dynamic processes and the properties of molecules in different environments, such as in a solvent or in a condensed phase.

For this compound, MD simulations could be used to study its diffusion, solvation structure, and interactions with solvent molecules. This information is valuable for understanding its behavior in solution, which is relevant for many chemical and biological applications.

Computational Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting spectroscopic data. up.pt By calculating properties related to different types of spectroscopy, researchers can gain a deeper understanding of a molecule's structure and electronic properties.

Time-dependent DFT (TD-DFT) is a common method used to calculate electronic excitation energies, which correspond to the absorption of light in the UV-visible range. nih.gov These calculations can help assign the electronic transitions observed in experimental spectra. nih.gov

Furthermore, computational methods can predict vibrational frequencies, which are observed in infrared (IR) and Raman spectroscopy. scirp.org The calculated vibrational modes can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional groups.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| UV-Visible Spectroscopy | λmax (Electronic Transition) | Data not available |

| Infrared Spectroscopy | C-N Stretch | Data not available |

| Infrared Spectroscopy | N-H Bend | Data not available |

| Raman Spectroscopy | C-H Stretch | Data not available |

Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying the transition states that connect reactants and products. masterorganicchemistry.com The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate.

For reactions involving this compound, such as acid-base reactions or nucleophilic substitutions, computational methods can be used to model the entire reaction pathway. By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy can be determined. This provides a detailed picture of the reaction's feasibility and kinetics. For example, in an E2 elimination reaction, the mechanism involves a concerted step where a base removes a proton and a leaving group departs. masterorganicchemistry.com Computational modeling can help to visualize this process and understand the stereochemical requirements.

Structure-Reactivity Relationship Studies of this compound via Computational Methods

The exploration of a chemical compound's reactivity and its relationship with its molecular structure is a cornerstone of modern chemistry. For this compound, computational methods offer a powerful, non-experimental avenue to predict and understand its chemical behavior. These theoretical studies can provide insights into the molecule's electronic properties, steric effects, and potential reaction pathways, all of which are critical in determining its reactivity. While specific, in-depth research on the structure-reactivity of this compound is not extensively available in published literature, we can outline the computational approaches that would be employed and discuss the significance of its fundamental computed properties.

At its core, the reactivity of this compound is dictated by the interplay of its constituent parts: the nitrogen atom of the secondary amine group and the steric bulk of the (2,2-dimethylbutyl) and ethyl groups attached to it. The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center, prone to reacting with electrophiles and accepting protons. The surrounding alkyl groups, however, can sterically hinder the approach of other molecules to this reactive center, thereby modulating its reactivity.

Computational chemistry provides a suite of tools to quantify these structural and electronic effects. Methods like Density Functional Theory (DFT) and other quantum mechanical calculations can be used to model the molecule's geometry, electron distribution, and energetic landscape. nih.govnih.gov These calculations help in understanding the fundamental properties that govern the structure-reactivity relationship.

Key to these computational studies is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. For amines, important descriptors include hydrophobicity (often represented by logP), electronic parameters, and steric factors. youtube.com Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models that correlate these descriptors with a molecule's activity, are a common tool in these studies. nih.govajol.infonih.gov For instance, a QSAR study might aim to predict the reactivity of a series of amines in a particular reaction based on their computed structural and electronic properties. nih.govajol.info

While a specific QSAR model for this compound is not readily found in scientific literature, the foundational computed properties for this molecule are available. These properties, presented in the table below, would serve as the input data for any such theoretical study.

| Computed Property | Value |

|---|---|

| Molecular Formula | C8H19N |

| Molecular Weight | 129.25 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 129.151749611 Da |

| Monoisotopic Mass | 129.151749611 Da |

| Topological Polar Surface Area | 12 Ų |

| Heavy Atom Count | 9 |

| Complexity | 61.4 |

The XLogP3-AA value of 2.4 indicates a moderate level of lipophilicity (hydrophobicity), which would influence the molecule's solubility and partitioning behavior in different solvent environments. The presence of one hydrogen bond donor (the N-H group) and one hydrogen bond acceptor (the nitrogen atom's lone pair) suggests that this compound can participate in hydrogen bonding, affecting its intermolecular interactions and physical properties. The rotatable bond count of 3 gives an indication of the molecule's conformational flexibility.

The Topological Polar Surface Area (TPSA) of 12 Ų is relatively small, which, in conjunction with the steric bulk of the 2,2-dimethylbutyl group, would be a key factor in its reactivity. A smaller TPSA can sometimes correlate with lower reactivity in certain biological or chemical systems due to reduced interaction with polar surfaces. The complexity score of 61.4 is a measure of the intricacy of the molecule's structure.

Applications of 2,2 Dimethylbutyl Ethyl Amine in Advanced Organic Synthesis and Materials Science

(2,2-Dimethylbutyl)(ethyl)amine as a Versatile Building Block in Complex Molecule Synthesis

There is no available scientific literature to suggest or detail the use of this compound as a versatile building block in the synthesis of complex molecules.

Precursor for Nitrogen-Containing Heterocycles

No published research could be located that describes the use of this compound as a precursor for the synthesis of nitrogen-containing heterocycles. While aliphatic amines can be precursors for such structures, no specific examples or methodologies involving this particular compound have been documented.

Incorporation into Advanced Organic Frameworks and Supramolecular Structures

Information regarding the incorporation of this compound into advanced organic frameworks (such as Metal-Organic Frameworks, MOFs) or supramolecular structures is not present in the current body of scientific literature. Research in these areas typically employs functionalized amines, but the use of this specific compound has not been reported.

This compound as a Ligand in Homogeneous and Heterogeneous Catalysis

No evidence was found in published studies to support the application of this compound as a ligand in either homogeneous or heterogeneous catalysis.

Development of this compound-Based Chiral Ligands for Asymmetric Catalysis

There are no reports on the development or application of chiral ligands derived from this compound for use in asymmetric catalysis. The design of chiral ligands is a sophisticated field, but this specific amine has not been featured as a scaffold or component in documented research.

Role of this compound as a Supporting Ligand in Transition Metal Catalysis

This compound as a Reagent or Organocatalyst in Specific Organic Transformations

No documented instances of this compound being used as a specific reagent or as an organocatalyst in organic transformations were found during the literature review.

Use as a Non-Nucleophilic or Sterically Hindered Base in Synthesis

Non-nucleophilic bases are organic compounds that can remove a proton (act as a Brønsted-Lowry base) but are poor nucleophiles due to steric hindrance. wikipedia.org This characteristic is highly valuable in organic synthesis when a strong base is needed to deprotonate a carbon acid, for instance, without initiating unwanted side reactions like nucleophilic substitution or addition. Typical non-nucleophilic bases are sterically bulky, which allows smaller protons to access the basic nitrogen atom, but prevents the amine from attacking larger electrophilic centers. wikipedia.org

The structure of this compound, with its neo-hexyl group, suggests it could function as a non-nucleophilic base. The significant steric bulk around the nitrogen atom would likely inhibit its ability to act as a nucleophile. However, despite this structural potential, there is no specific research data, comparative studies, or examples in the available scientific literature that document the use or effectiveness of this compound as a non-nucleophilic or sterically hindered base in synthetic protocols. Its pKa value and performance relative to established bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) have not been reported.

Catalytic Activity of this compound in Condensation or Polymerization Reactions

Tertiary and sterically hindered secondary amines can act as catalysts in various chemical reactions, including condensation and polymerization processes. They can activate reactants or initiate polymerization without being incorporated into the final product.

A thorough search of scientific databases reveals no specific studies or patents that investigate or report the catalytic activity of this compound in either condensation or polymerization reactions. Consequently, there are no available research findings, kinetic data, or characterizations of polymers formed using this specific amine as a catalyst.

Environmental Fate and Transformation of 2,2 Dimethylbutyl Ethyl Amine

Biodegradation Pathways and Microbial Metabolism of (2,2-Dimethylbutyl)(ethyl)amine in Environmental Compartments

No specific studies on the biodegradation of this compound have been identified in publicly available literature. However, the biodegradability of aliphatic amines can be inferred from their structural characteristics.

In general, the susceptibility of aliphatic amines to microbial degradation is influenced by factors such as the length of the alkyl chain, the degree of branching, and whether they are primary, secondary, or tertiary amines. Some tertiary amines have been found to be less readily biodegradable than primary or secondary amines researchgate.net. The presence of branching in the alkyl chain, such as the 2,2-dimethylbutyl group in the target compound, can also hinder microbial attack, potentially leading to greater persistence in the environment.

The proposed biodegradation pathway for some long-chain alkylamines involves an initial cleavage of the carbon-nitrogen bond, which results in the formation of an aldehyde and an amine nih.govoup.com. The aldehyde can then be oxidized to a fatty acid, which subsequently enters the β-oxidation cycle for further degradation nih.govoup.comresearchgate.net. For tertiary amines, dealkylation is a common initial step in microbial metabolism.

It is important to note that the biodegradability of amines can vary significantly. While some are readily mineralized by a wide range of microorganisms, others can be recalcitrant researchgate.netnih.gov. For instance, studies on ethoxylated fatty amines have shown that while the alkyl chain can be oxidized, the resulting secondary ethoxylated amines may biodegrade more slowly nih.gov.

Table 1: General Biodegradability of Structurally Related Amines

| Compound Type | General Biodegradability | Influencing Factors |

| Primary Aliphatic Amines | Generally considered readily biodegradable. nih.gov | Chain length, presence of branching. |

| Secondary Aliphatic Amines | Generally biodegradable, but potentially at a slower rate than primary amines. | Structure of alkyl groups. |

| Tertiary Aliphatic Amines | Variable; some are readily biodegradable while others can be persistent. researchgate.net | Steric hindrance around the nitrogen atom, nature of the alkyl groups. |

| Branched-Chain Amines | Branching can decrease the rate of biodegradation compared to linear analogues. | Degree and position of branching. |

This table presents generalized information for classes of compounds and not specific data for this compound.

Abiotic Hydrolysis and Other Chemical Transformation Processes of this compound

There is no specific information on the abiotic hydrolysis of this compound. Generally, tertiary amines are stable towards hydrolysis under typical environmental pH conditions (pH 5-9). Amide bonds can be hydrolyzed under acidic or basic conditions, but the carbon-nitrogen single bonds in amines are chemically robust and not susceptible to hydrolysis in the same manner libretexts.org.

Other abiotic transformation processes that could potentially affect this compound in the environment include reactions with other oxidants present in water or soil. For instance, tertiary amines can react with aqueous chlorine during water disinfection processes, which can lead to the formation of various by-products nih.gov. The structure of the tertiary amine plays a significant role in its reactivity with chlorine nih.govnih.gov.

Sorption and Mobility Characteristics of this compound in Soil and Aquatic Environments

No experimental data exists for the sorption and mobility of this compound in soil and aquatic environments. However, the behavior of this compound can be inferred from the properties of other aliphatic amines.

The sorption of amines to soil and sediment is influenced by several factors, including the organic matter content of the soil, the clay mineralogy, the soil pH, and the physicochemical properties of the amine itself mdpi.comnih.gov. As an amine, this compound is a basic compound and will likely be protonated to form a cation in most environmental compartments.

This cationic form can strongly adsorb to negatively charged surfaces of clay minerals and organic matter through cation exchange mechanisms mdpi.comresearchgate.net. The hydrophobicity of the alkyl groups (the 2,2-dimethylbutyl and ethyl groups) will also contribute to its sorption to soil organic matter. Generally, increased hydrophobicity leads to stronger sorption researchgate.net.

The mobility of this compound in soil is expected to be limited due to these sorption processes. Compounds that sorb strongly to soil particles are less likely to leach into groundwater or be transported in surface runoff. However, the actual mobility will depend on the specific characteristics of the soil and the prevailing environmental conditions.

Table 2: Factors Influencing the Sorption of Aliphatic Amines in Soil

| Soil Property | Influence on Sorption |

| Organic Matter Content | Generally, higher organic matter content leads to increased sorption due to hydrophobic interactions and potential for cation exchange. rsc.org |

| Clay Content and Type | Clay minerals provide negatively charged sites for cation exchange with protonated amines, increasing sorption. researchgate.net |

| Soil pH | Lower pH increases the protonation of amines, enhancing their cationic character and sorption via cation exchange. |

| Cation Exchange Capacity (CEC) | Higher CEC provides more sites for the binding of protonated amines, leading to stronger sorption. mdpi.com |

This table presents general principles and not specific data for this compound.

Analytical Methodologies for the Environmental Detection and Quantification of this compound

While no methods have been specifically developed for this compound, a range of analytical techniques are available for the detection and quantification of tertiary and other aliphatic amines in environmental samples.

Commonly used methods involve chromatographic separation followed by mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for identifying and quantifying amines at low concentrations in complex matrices such as water, soil, and air acs.orgfraunhofer.denih.gov.

For volatile amines, air sampling can be performed using sorbent tubes followed by thermal or solvent desorption and analysis by GC-MS tandfonline.comtandfonline.com. For non-volatile amines in water samples, solid-phase extraction (SPE) is often used to concentrate the analytes and remove interfering substances prior to LC-MS/MS analysis. The choice of the specific analytical method would depend on the concentration levels of interest and the complexity of the sample matrix.

Table 3: Common Analytical Techniques for Amine Detection

| Analytical Technique | Sample Type | General Applicability |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil (after extraction/derivatization) | Suitable for volatile and semi-volatile amines. Derivatization may be required for less volatile or polar amines. tandfonline.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Soil (after extraction) | Highly sensitive and selective for a wide range of amines, including non-volatile and polar compounds. acs.orgnih.gov |

| Ion Chromatography (IC) | Air, Water | Can be used for the analysis of ionic amine species. |

This table outlines general analytical approaches and does not detail a specific validated method for this compound.

Future Research Directions and Emerging Trends in 2,2 Dimethylbutyl Ethyl Amine Chemistry

Exploration of Novel Bio-Inspired Synthetic Routes to (2,2-Dimethylbutyl)(ethyl)amine and its Analogues

The chemical industry is increasingly looking towards biocatalysis for the sustainable and highly selective synthesis of chiral amines. sciencedaily.comuva.nl This shift is driven by the desire for atom-efficient processes that operate under mild conditions, minimizing waste and energy consumption. rsc.orgnih.gov For a sterically hindered amine like this compound, bio-inspired routes offer a promising alternative to traditional synthetic methods, which may require harsh reagents and complex purification steps.

Enzymatic cascades, which combine the activity of multiple enzymes in a single pot, are a particularly exciting avenue of research. For instance, a combination of ene-reductases (EReds) and imine reductases (IReds) or reductive aminases (RedAms) has been successfully employed for the synthesis of primary, secondary, and tertiary amines with high stereoselectivity. sciencedaily.comuva.nl This approach could be adapted for the synthesis of this compound by selecting appropriate enzymes and starting materials. The use of engineered enzymes, derived from naturally occurring ones, further expands the scope of biocatalytic synthesis to non-natural amines. sciencedaily.comuva.nl

Key areas of future research in the bio-inspired synthesis of this compound and its analogues include:

Enzyme Discovery and Engineering: Identifying and engineering enzymes, such as amine dehydrogenases (AmDHs) and transaminases, with activity towards bulky substrates like those required for the synthesis of this compound. frontiersin.orgresearchgate.net

Cascade Reaction Optimization: Designing and optimizing multi-enzyme cascade reactions to improve yields and selectivities. sciencedaily.comuva.nl

Sustainable Co-factor Regeneration: Developing efficient in-situ co-factor regeneration systems to improve the economic viability of these biocatalytic routes.

| Biocatalytic Approach | Key Enzymes | Potential Advantages for this compound Synthesis |

| Ene-Reductase/Imine Reductase Cascade | Ene-reductases (EReds), Imine reductases (IReds)/Reductive aminases (RedAms) | High stereoselectivity, potential for synthesizing chiral analogues. sciencedaily.comuva.nl |

| Reductive Amination | Amine Dehydrogenases (AmDHs) | Direct, atom-efficient route from a ketone precursor. frontiersin.orgresearchgate.net |

| Photoenzymatic Synthesis | Engineered Flavin-dependent 'ene'-reductases (EREDs) | Use of light to drive the synthesis, potentially enabling novel reaction pathways. acs.org |

Development of Machine Learning and AI-Driven Approaches for Predicting this compound Reactivity

Future research in this area will likely focus on:

Developing more accurate predictive models: Incorporating more sophisticated molecular descriptors and larger datasets to improve the accuracy of reactivity predictions for sterically hindered amines.

Predicting reaction conditions: Using AI to predict optimal reaction conditions, such as solvent, temperature, and catalyst, for reactions involving this compound. chemcopilot.com

Generative models for novel analogues: Employing generative AI models to design novel analogues of this compound with desired reactivity profiles.

| AI/ML Application | Potential Impact on this compound Chemistry |

| Reaction Outcome Prediction | Accelerate the discovery of new reactions and synthetic routes. acs.orgyoutube.com |

| Reactivity and Stability Prediction | Guide the selection of appropriate applications and processing conditions. nih.govnih.gov |

| Retrosynthesis Planning | Assist in the design of efficient synthetic pathways to the target molecule and its derivatives. acs.org |

Investigation of this compound in Niche Chemical Applications

The unique steric bulk of this compound makes it an interesting candidate for a variety of niche chemical applications where its size and shape can be used to control reactivity and selectivity. Sterically hindered amines are known to be useful as non-nucleophilic bases, catalysts, and building blocks in organic synthesis. enamine.netgalchimia.com

Potential niche applications for this compound that warrant further investigation include:

As a Non-Nucleophilic Base: Its bulky nature could make it an effective proton scavenger in reactions where nucleophilic attack by the amine is undesirable.

In Frustrated Lewis Pair (FLP) Chemistry: The combination of this compound as a bulky Lewis base with a bulky Lewis acid could lead to the formation of FLPs capable of activating small molecules.

As a Ligand in Organometallic Catalysis: The steric hindrance of the amine could be used to create specific coordination environments around a metal center, influencing the selectivity of catalytic reactions. galchimia.com

As a Template or Structure-Directing Agent: In the synthesis of porous materials like zeolites or metal-organic frameworks (MOFs), the size and shape of the amine could be used to direct the formation of specific pore structures.

Rational Design of Novel Materials Incorporating this compound Moieties

The incorporation of amine functionalities into polymers and other materials can impart a range of useful properties, including pH-responsiveness, metal-binding capabilities, and catalytic activity. nih.govnih.govnih.gov The introduction of a bulky amine like this compound into a material's structure is a promising strategy for fine-tuning its properties.

For example, in the context of polymers, incorporating this compound as a pendant group could lead to materials with unique solubility profiles and resistance to degradation. nih.govtu-dresden.dersc.org The steric hindrance of the amine could also influence the polymer's morphology and its interactions with other molecules. In the field of metal-organic frameworks (MOFs), amine-functionalized linkers are used to enhance gas separation performance, particularly for CO2 capture. mdpi.com The use of a sterically hindered amine could affect the binding affinity and selectivity for different gas molecules. researchgate.netosti.gov

Future research in this area could explore:

Synthesis of novel monomers: Developing new monomers containing the this compound moiety for polymerization.

Polymer architecture control: Investigating how the incorporation of this bulky amine influences polymer chain packing and morphology.

Functionalized MOFs and COFs: Designing and synthesizing covalent organic frameworks (COFs) and MOFs with linkers bearing the this compound group for applications in gas storage, separation, and catalysis. mdpi.com

Advanced Spectroscopic Probes for In Situ Monitoring of this compound Reactions

Understanding the mechanisms and kinetics of chemical reactions is crucial for optimizing reaction conditions and improving yields. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are invaluable tools in this regard. mt.comrsc.orgnih.gov For reactions involving this compound, these techniques can provide detailed insights into the role of its steric hindrance on reaction pathways and the formation of intermediates.

A variety of advanced spectroscopic probes can be employed for the in situ monitoring of organic reactions. spectroscopyonline.comnumberanalytics.comnumberanalytics.com These include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational modes. rsc.orgnih.govrsc.org

Raman Spectroscopy: Complements FTIR and is particularly useful for monitoring reactions in aqueous media and for studying molecules with weak infrared absorptions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the species present in a reaction mixture.

Operando Spectroscopy: This powerful approach combines in situ spectroscopy with simultaneous measurement of catalytic activity, providing a direct link between the structure of a catalyst and its performance. wikipedia.orghidenanalytical.comnumberanalytics.comhideninc.com

The application of these techniques to reactions involving this compound will enable a deeper understanding of its chemical behavior and facilitate the development of new and improved synthetic methodologies.

| Spectroscopic Technique | Information Provided | Relevance to this compound Reactions |

| In Situ FTIR | Real-time concentration profiles of reactants, products, and intermediates. mt.comrsc.org | Elucidating reaction kinetics and identifying transient species. |

| In Situ Raman | Complementary vibrational information, useful for aqueous systems. researchgate.net | Monitoring reactions where FTIR is less effective. |

| Operando Spectroscopy | Correlation of catalyst structure with activity and selectivity. wikipedia.orghidenanalytical.com | Understanding the role of the amine in catalytic cycles. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2,2-Dimethylbutyl)(ethyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of primary amines with halogenated alkanes. For example, reacting 2,2-dimethylbutyl bromide with ethylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours. Yields (~60–75%) depend on stoichiometric ratios and catalyst selection (e.g., phase-transfer catalysts improve efficiency) . Retrosynthetic AI tools can propose alternative pathways, such as reductive amination of ketones or Grignard reagent additions .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent environments. For instance, the ethyl group’s CH₂ protons appear as a triplet (δ ~1.1–1.3 ppm), while the dimethylbutyl moiety shows singlet methyl signals (δ ~0.9–1.0 ppm) and multiplet backbone resonances .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 130.1592) and fragmentation patterns .

- IR : Stretching frequencies for N-H (~3300 cm⁻¹) and C-N (~1250 cm⁻¹) bonds validate amine functionality .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to volatility and potential respiratory irritation. Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation. Waste must be neutralized with dilute HCl before disposal in designated organic waste streams .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data for this compound be resolved?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets and compare predicted NMR/IR spectra with experimental data. Adjust solvation models (e.g., PCM for polar solvents) to improve accuracy .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) in crystallographic data to explain packing anomalies .

- Benchmarking : Cross-validate results with multiple software suites (Gaussian, ORCA) to isolate algorithmic biases .

Q. What strategies optimize catalytic efficiency in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive amination. For example, Pd/C in ethanol at 50°C under H₂ (3 atm) achieves ~85% conversion .

- Solvent Effects : Non-polar solvents (toluene) favor alkylation, while DMSO enhances nucleophilicity of amines .

- Kinetic Studies : Use in-situ FTIR or GC-MS to monitor reaction progress and identify rate-limiting steps .

Q. How can long-term stability and purity be assessed for this compound under varying storage conditions?

- Methodological Answer :

- qNMR Purity Assay : Use ethyl paraben as an internal standard to quantify degradation products. Optimize relaxation delays (D1 ≥ 5×T₁) to ensure accurate integration .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC-UV (λ = 254 nm) to detect oxidation or hydrolysis byproducts .

Q. How does steric hindrance from the 2,2-dimethylbutyl group influence nucleophilic reactivity?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated amines in SN2 reactions. Higher KIE values indicate steric retardation .

- Molecular Dynamics Simulations : Visualize transition states to identify steric clashes impeding nucleophile approach .

Q. What experimental designs are suitable for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Receptor Binding Assays : Radiolabel the amine (e.g., ¹⁴C) and measure binding affinity to GPCRs or ion channels using scintillation counting .

- Enzyme Inhibition Studies : Pre-incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and monitor metabolite formation via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.